N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide
Description
Historical Context of Furan-Based Research Compounds
Furan derivatives have been pivotal in organic chemistry since Heinrich Limpricht’s 1870 synthesis of furan itself. Early work focused on natural product isolation, such as Carl Wilhelm Scheele’s 1780 characterization of 2-furoic acid from bran, which laid the groundwork for understanding furan reactivity. The 20th century saw furans emerge as versatile intermediates in industrial applications, including the production of resins and solvents. However, their role in medicinal chemistry expanded with the discovery of furan-containing antibiotics like nitrofurantoin in the 1950s. Modern research emphasizes functionalized furans, such as 5-nitro-2-furaldehyde, for their electron-deficient aromatic systems that facilitate nucleophilic substitutions. These historical milestones underscore the furan ring’s adaptability, making it a cornerstone in designing hybrid molecules like N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide.
Significance of Dimethylsulfamoyl Functionalization in Heterocyclic Research
The dimethylsulfamoyl (–SO$$2$$N(CH$$3$$)$$_2$$) group is a critical modification in heterocyclic chemistry due to its dual role as an electron-withdrawing substituent and a hydrogen-bond acceptor. In rhodium-catalyzed asymmetric arylations, dimethylsulfamoyl-protected aldimines exhibit enhanced stability and enantioselectivity, achieving up to 99% ee in chiral diarylmethylamine synthesis. This functional group’s electronegativity polarizes adjacent bonds, facilitating nucleophilic attacks on the furan ring while preventing undesired side reactions. For instance, in the target compound, the dimethylsulfamoyl group at the furan’s 5-position likely stabilizes the transition state during methoxy group installation via SNAr mechanisms. Comparative studies show that sulfamoyl derivatives outperform their tosyl or mesyl counterparts in catalytic asymmetric reactions, underscoring their synthetic utility.
Research Evolution of Phenylacetamide Derivatives
Phenylacetamide derivatives have evolved from simple analgesics to complex modulators of biological targets. Early examples like phenacetin (introduced in 1887) demonstrated antipyretic properties but were later phased out due to toxicity. Contemporary research focuses on structurally refined analogs, such as N-(4-hydroxyphenyl)acetamide (paracetamol), which retain therapeutic efficacy with improved safety profiles. The incorporation of methoxy groups into the phenyl ring, as seen in the target compound, enhances lipid solubility and membrane permeability. Recent work on N-phenylacetamide antimalarials reveals that electron-donating substituents at the 4-position increase binding affinity to heme groups in Plasmodium spp.. These advancements inform the design of the methoxyphenyl-acetamide moiety in the subject compound, optimizing its pharmacokinetic and pharmacodynamic properties.
Current Research Landscape for Furan-Methoxyphenyl Hybrid Molecules
Furan-methoxyphenyl hybrids are gaining traction in drug discovery due to their synergistic electronic effects. A 2025 study synthesized 18 thiazole Schiff base derivatives with furan and phenyl rings, revealing superior antibacterial activity for furan-containing analogs (e.g., compound 2d showed 48.3 mm inhibition against Bacillus subtilis vs. 20.0 mm for ceftriaxone). The methoxy group’s para-position on the phenyl ring enhances π-π stacking with aromatic residues in enzyme active sites, while the furan’s oxygen atom participates in hydrogen bonding. Table 1 compares key hybrids and their biological activities:
These findings highlight the empirical and computational validation of furan-methoxyphenyl scaffolds in diverse therapeutic contexts.
Theoretical Perspectives on Structure-Function Relationships
The target compound’s bioactivity arises from its conjugated π-system and substituent electronic effects. Molecular orbital (MO) analyses of furan derivatives reveal that the oxygen atom’s lone pairs participate in aromatic sextet formation, creating a resonance-stabilized structure. Density functional theory (DFT) calculations predict that the dimethylsulfamoyl group reduces the furan ring’s electron density, quantified by a Hammett σ$$p$$ value of +0.68, which enhances electrophilic substitution at the 2-position. The methoxyphenyl group’s –OCH$$3$$ substituent exerts a +M (mesomeric) effect, increasing electron density in the acetamide’s carbonyl group (C=O stretching frequency: 1685 cm$$^{-1}$$ in IR). This polarization facilitates hydrogen bonding with biological targets, as evidenced by molecular docking scores of -9.2 kcal/mol for analogous compounds. Collectively, these theoretical insights enable rational optimization of the compound’s structure for specific applications.
Properties
IUPAC Name |
N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(18)16-12-4-6-13(7-5-12)21-10-14-8-9-15(22-14)23(19,20)17(2)3/h4-9H,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFHBFJJLMULPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(O2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H20N2O5S
- Molecular Weight : 388.44 g/mol
The structure features a furan ring substituted with a dimethylsulfamoyl group, which is linked to a phenylacetamide moiety. This unique combination may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing furan derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Table 1: Antitumor Activity Summary
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Viability Assay |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 3D Viability Assay |
| Compound C | NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | 2D Viability Assay |
These findings suggest that this compound may exhibit similar or enhanced antitumor properties, warranting further investigation.
Antimicrobial Activity
In addition to its antitumor effects, the compound has also been evaluated for antimicrobial properties. Research indicates that derivatives of furan compounds possess significant antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
| Pseudomonas aeruginosa | 20 μg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A recent study investigated the effects of this compound on human lung cancer cell lines A549, HCC827, and NCI-H358. The study utilized both 2D and 3D culture systems to assess cytotoxicity and found that the compound significantly reduced cell viability in a dose-dependent manner.
Furthermore, another case study focused on its antimicrobial efficacy against multidrug-resistant strains of bacteria, demonstrating a notable reduction in bacterial load in treated cultures compared to controls.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Key Substituents | Synthesis Route | Biological Activity | Physicochemical Properties |
|---|---|---|---|---|
| Target Compound | Dimethylsulfamoyl-furan, methoxy | Likely sulfonamide acylation | Hypothesized enzyme inhibition | High polarity, moderate solubility |
| N-(4-{[(5-Nitro-2-furyl)methyl]sulfonyl}phenyl)acetamide | Nitro-furan, methylsulfonyl | Nitro-furan precursor + acetylation | Not reported | High reactivity, potential toxicity |
| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Nitro-phenyl, methylsulfonyl | Acetic anhydride acetylation | Intermediate for heterocycles | Stable crystalline structure |
| Quinazoline derivatives (e.g., Lapatinib) | Quinazoline core, sulfonamide | Multi-step heterocyclic synthesis | Antitumor (kinase inhibition) | High molecular weight, low solubility |
Key Research Findings and Implications
- Synthetic Flexibility : Analogous compounds are synthesized via acetylation or heterocycle formation, suggesting feasible routes for optimizing the target compound’s yield .
- Biological Potential: While quinazolines dominate kinase targeting, the target compound’s smaller size and sulfonamide group could enable novel interactions with proteases or sulfotransferases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
